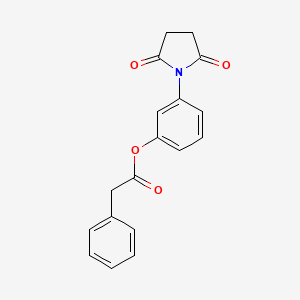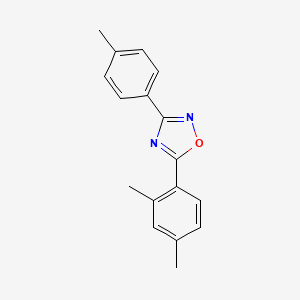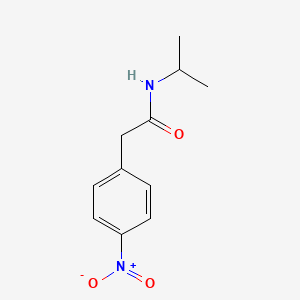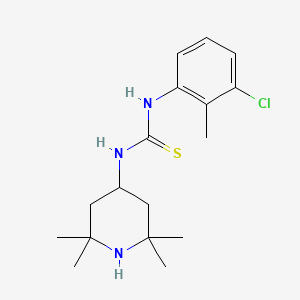![molecular formula C12H14N2O4S B5748917 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, also known as DMSO-IM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase C (PKC), a key enzyme involved in many cellular processes. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer drug candidate.
Mécanisme D'action
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a key role in many cellular processes, including cell growth, differentiation, and apoptosis. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole inhibits the activity of PKC by binding to the enzyme and preventing its activation.
Biochemical and Physiological Effects:
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer drug candidate. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has also been found to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole in lab experiments is its ability to inhibit PKC activity. This makes it a valuable tool for studying the role of PKC in various biological processes. However, one limitation of using 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. One area of research is the development of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole as an anti-cancer drug candidate. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of research is the identification of other potential targets of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, beyond PKC. Finally, research is needed to further explore the anti-inflammatory and neuroprotective effects of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole and to determine its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole involves the reaction of 2,5-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonic acid. This sulfonic acid is then reacted with potassium hydroxide and methyl iodide to form the potassium salt of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. The final product is obtained by acidification of the potassium salt.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-7-14(8-13-9)19(15,16)12-6-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBYKMHEUNXKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)


![N-(2-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5748883.png)




![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)

![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)